

# Spectroscopic Profile of 1-Nitroso-2-naphthol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Nitroso-2-naphthol

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This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and UV-Visible) for **1-Nitroso-2-naphthol** ( $C_{10}H_7NO_2$ ), a crucial intermediate in dye synthesis and a significant ligand in coordination chemistry. This document outlines key spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

## Introduction

**1-Nitroso-2-naphthol**, also known as  $\alpha$ -nitroso- $\beta$ -naphthol, is a yellowish-brown crystalline solid.<sup>[1]</sup> Its molecular structure, featuring both a nitroso and a hydroxyl group on a naphthalene ring, gives rise to characteristic spectroscopic signatures that are vital for its identification, characterization, and quantitative analysis in various matrices. This guide focuses on its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties, which are fundamental in quality control, reaction monitoring, and complexation studies.

## Spectroscopic Data

The following sections present the key IR and UV-Vis spectroscopic data for **1-Nitroso-2-naphthol**, summarized for clarity and comparative analysis.

### Infrared (IR) Spectroscopy Data

Infrared spectroscopy of **1-Nitroso-2-naphthol** reveals characteristic vibrational modes of its functional groups. The data presented in Table 1 has been compiled from various sources, primarily from spectra obtained using KBr wafer and ATR-IR techniques.<sup>[2]</sup>

Vibrational Mode	Wavenumber (cm <sup>-1</sup> ) (KBr Matrix)	Assignment
O-H Stretch	Broad band often observed in the region of 3450 cm <sup>-1</sup>	Associated with the hydroxyl group, often broadened due to hydrogen bonding.
Aromatic C-H Stretch	~3050 cm <sup>-1</sup>	Characteristic of the C-H stretching vibrations of the naphthalene ring.
N=O Stretch	1502.9 - 1541.4 cm <sup>-1</sup>	Aromatic nitroso group absorption. <sup>[3]</sup>
C=C Stretch	~1600 cm <sup>-1</sup>	Aromatic ring skeletal vibrations.
C-N Stretch	~1318.1 cm <sup>-1</sup>	Stretching vibration of the carbon-nitrogen bond. <sup>[3]</sup>

Note: The IR spectra can exhibit variations due to sample preparation and the tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.<sup>[3]</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of **1-Nitroso-2-naphthol** is sensitive to the solvent environment, reflecting the electronic transitions within the molecule. Table 2 summarizes the absorption maxima ( $\lambda_{\text{max}}$ ) in different solvents.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) ( $\text{mol}^{-1} \text{dm}^3 \text{cm}^{-1}$ ) (if available)
Ethanol	261, ~303, ~416	-
Acidic Ethanol-Water (0.05 M HCl)	261	-
Alkaline Ethanol-Water (0.05 M NaOH)	278, 325, 430	$\epsilon$ at 430 nm = 9800[4]
Aqueous 10% (w/v) P123 solution	Not specified	-
Chloroform	Not specified	-

The different absorption bands are associated with  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the aromatic system and the nitroso group. The shifts observed in different solvents, particularly between acidic and alkaline media, are indicative of the protonation state of the hydroxyl group.

## Experimental Protocols

The following are detailed methodologies for obtaining the IR and UV-Vis spectra of **1-Nitroso-2-naphthol**.

### Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the IR spectrum of solid **1-Nitroso-2-naphthol**.

Materials:

- **1-Nitroso-2-naphthol** (solid)
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Hydraulic press with pellet-forming die

- FTIR spectrometer

Procedure:

- Sample Preparation:
  - Weigh approximately 1-2 mg of **1-Nitroso-2-naphthol** and 100-200 mg of dry KBr.
  - Grind the KBr in the agate mortar to a fine powder.
  - Add the **1-Nitroso-2-naphthol** to the KBr and continue grinding until a homogenous mixture is obtained. The mixture should have a uniform, fine consistency.
- Pellet Formation:
  - Transfer a portion of the mixture to the pellet-forming die.
  - Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample, typically over the range of 4000-400  $\text{cm}^{-1}$ .
  - Process the spectrum to identify the characteristic absorption bands.

## UV-Visible (UV-Vis) Spectroscopy Protocol (Solution Method)

This protocol describes the procedure for obtaining the UV-Vis spectrum of **1-Nitroso-2-naphthol** in a solvent.

Materials:

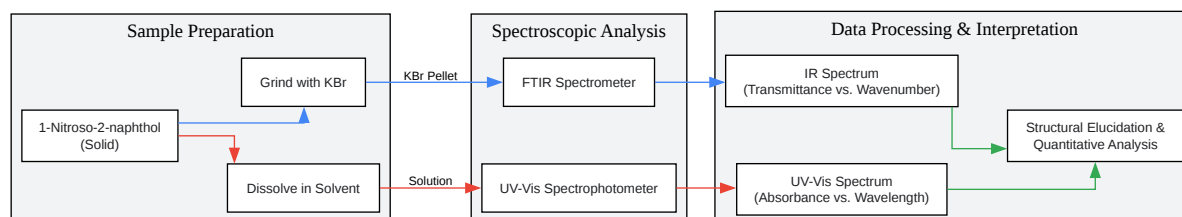
- **1-Nitroso-2-naphthol**
- Spectroscopy grade solvent (e.g., ethanol, chloroform)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Solution Preparation:
  - Prepare a stock solution of **1-Nitroso-2-naphthol** of a known concentration (e.g.,  $1 \times 10^{-3}$  M) by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.
  - Prepare a series of dilutions from the stock solution to obtain working solutions of appropriate concentrations for analysis (e.g.,  $1 \times 10^{-5}$  M).
- Data Acquisition:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up.
  - Set the desired wavelength range for the scan (e.g., 200-600 nm).
  - Fill a quartz cuvette with the pure solvent to be used as a blank.
  - Place the blank cuvette in the spectrophotometer and record the baseline.
  - Rinse a second quartz cuvette with the sample solution and then fill it.
  - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
  - Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Nitroso-2-naphthol**.



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Caption: Workflow for IR and UV-Vis spectroscopic analysis of **1-Nitroso-2-naphthol**.

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## References

- 1. 1-Nitroso-2-naphthol [drugfuture.com]
- 2. 1-Nitroso-2-naphthol | C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub> | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. updatepublishing.com [updatepublishing.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
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